4-Amino-2-chloro-6-methylpyrimidine-5-carbonitrile

Epigenetics Arginine Methyltransferase PRMT6 Inhibition

Select CAS 54356-34-2 for a polysubstituted pyrimidine core integrating four functional groups (2-Cl, 4-NH₂, 5-CN, 6-CH₃) that enable dual electrophilic/nucleophilic reactivity. Validated scaffold for dual PRMT6 (IC₅₀ 26 nM) and PRMT4 (IC₅₀ 22 nM) inhibition—critical for epigenetic oncology in AML (PRMT4 elevated ≥2-fold in 70% patients) and gastric cancer (PRMT6 overexpression in 52.6% cases). The intact 5-carbonitrile hinge-binding motif and unsubstituted 2-chloro handle allow selective SNAr displacement for kinase inhibitor library synthesis. Generic pyrimidine analogs without the 5-cyano group fail to reproduce target binding and reaction selectivity. Verify ≥97% purity and CAS 54356-34-2.

Molecular Formula C6H5ClN4
Molecular Weight 168.58 g/mol
CAS No. 54356-34-2
Cat. No. B3329012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-2-chloro-6-methylpyrimidine-5-carbonitrile
CAS54356-34-2
Molecular FormulaC6H5ClN4
Molecular Weight168.58 g/mol
Structural Identifiers
SMILESCC1=C(C(=NC(=N1)Cl)N)C#N
InChIInChI=1S/C6H5ClN4/c1-3-4(2-8)5(9)11-6(7)10-3/h1H3,(H2,9,10,11)
InChIKeyUCHNBDQGAWEEMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-2-chloro-6-methylpyrimidine-5-carbonitrile (CAS 54356-34-2): Core Profile and Procurement Context


4-Amino-2-chloro-6-methylpyrimidine-5-carbonitrile (CAS 54356-34-2) is a polysubstituted pyrimidine derivative with the molecular formula C₆H₅ClN₄ and a molecular weight of 168.58 g/mol . The compound features a unique combination of four distinct functional groups on the pyrimidine ring: an amino group at position 4, a chloro group at position 2, a methyl group at position 6, and a cyano (carbonitrile) group at position 5 . This substitution pattern confers dual electrophilic and nucleophilic reactivity, making the compound a versatile intermediate in pharmaceutical and agrochemical research [1]. The compound is commercially available in research-grade purities (typically ≥95% to ≥98%) and is commonly supplied as a crystalline solid .

Why 4-Amino-2-chloro-6-methylpyrimidine-5-carbonitrile Cannot Be Readily Replaced by In-Class Pyrimidine Analogs


Generic substitution among pyrimidine-5-carbonitrile derivatives is scientifically invalid due to the profound impact of specific substituent positioning and the presence of the 5-cyano group on biological activity, chemical reactivity, and downstream synthetic utility. Closely related analogs such as 2-chloro-6-methylpyrimidin-4-ylamine (CAS 14394-60-6) lack the 5-carbonitrile group entirely, eliminating critical hydrogen-bond acceptor capability and altering electronic distribution across the heterocyclic ring . Positional isomers—including 4-amino-6-chloro-2-methylpyrimidine-5-carbonitrile—exhibit distinct target-binding profiles and reaction selectivities due to altered spatial orientation of reactive handles . Even within the same substitution pattern, variations in purification grade and synthetic route can introduce trace impurities that compromise catalytic or biological assay reproducibility . Consequently, procurement decisions must be based on the exact CAS registry number and verified analytical specifications rather than class-level assumptions. The quantitative evidence below establishes the specific, measurable differentiation that justifies selecting this precise compound over any in-class alternative.

Quantitative Differentiation Evidence for 4-Amino-2-chloro-6-methylpyrimidine-5-carbonitrile Versus Comparators


PRMT6 Inhibitory Potency: Direct Comparison with Closest Structural Analogs

4-Amino-2-chloro-6-methylpyrimidine-5-carbonitrile exhibits potent inhibition of human protein arginine N-methyltransferase 6 (PRMT6), with reported IC₅₀ values ranging from 26 nM to 43 nM in enzymatic assays using full-length human PRMT6 expressed in baculovirus systems [1]. In contrast, a structurally distinct PRMT6 inhibitor (BDBM50580055/CHEMBL5089738) shows substantially weaker inhibition with an IC₅₀ of 755 nM under comparable assay conditions [2]. Furthermore, within the pyrimidine-5-carbonitrile series, positional isomerism critically affects activity: while 4-amino-2-chloro-6-methylpyrimidine-5-carbonitrile demonstrates nanomolar PRMT6 inhibition, the 2-amino-4-chloro-6-methylpyrimidine-5-carbonitrile regioisomer (CAS 99586-66-0) serves as a PI3K inhibitor intermediate rather than a direct PRMT6 modulator .

Epigenetics Arginine Methyltransferase PRMT6 Inhibition Cancer Research

Selectivity Profile: Differential PRMT6 Versus PRMT4 (CARM1) Inhibition

Comparative selectivity data from BindingDB reveal that 4-amino-2-chloro-6-methylpyrimidine-5-carbonitrile maintains activity against PRMT4 (CARM1) but with a distinct potency profile. The compound inhibits PRMT6 with an IC₅₀ of 26 nM, while its PRMT4 inhibition is reported at 22 nM for the full-length enzyme [1]. This near-equipotent dual inhibition contrasts with other pyrimidine-5-carbonitrile derivatives that show marked selectivity windows. For context, a structurally related PRMT4 inhibitor (BDBM50194776) demonstrates an IC₅₀ of 18 nM against PRMT4 [2], while certain PRMT4 inhibitors from other chemical series show weak or negligible PRMT6 cross-reactivity [3].

Selectivity Profiling PRMT Family CARM1 Off-Target Assessment

Kinase Inhibition Profile: VEGFR-2 and EGFR Target Engagement

Pyrimidine-5-carbonitrile derivatives structurally related to 4-amino-2-chloro-6-methylpyrimidine-5-carbonitrile have demonstrated potent inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2) and epidermal growth factor receptor (EGFR). A representative analog from the same chemical series exhibits VEGFR-2 inhibition with an IC₅₀ of 3.60 nM [1], while another analog shows EGFR wild-type inhibition with IC₅₀ values ranging from 3.30 nM to 65 nM depending on assay format and mutant context [2]. These class-level findings establish the pyrimidine-5-carbonitrile scaffold as a validated kinase inhibitor pharmacophore. By contrast, the non-carbonitrile analog 2-chloro-6-methylpyrimidin-4-ylamine (CAS 14394-60-6) lacks the 5-cyano group essential for kinase hinge-region hydrogen bonding, rendering it ineffective as a direct kinase inhibitor .

Kinase Inhibition VEGFR-2 EGFR Anticancer

Synthetic Utility: Chloro Substituent as a Reactive Handle for Downstream Derivatization

The 2-chloro substituent in 4-amino-2-chloro-6-methylpyrimidine-5-carbonitrile serves as a strategic reactive handle for nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions, enabling access to diverse 2-substituted pyrimidine-5-carbonitrile derivatives. This reactivity profile is fundamentally distinct from the regioisomeric 4-amino-6-chloro-2-methylpyrimidine-5-carbonitrile, where the chloro group occupies a different electronic environment, altering reaction kinetics and regioselectivity . Additionally, the compound is documented as an intermediate in the synthesis of PI3K inhibitors, where the 2-chloro group is selectively displaced to install pharmacophoric elements . The analogous non-chlorinated or differently substituted pyrimidines lack this synthetic versatility, limiting their utility in parallel library synthesis.

Medicinal Chemistry Cross-Coupling Nucleophilic Aromatic Substitution Building Block

Validated Research and Industrial Application Scenarios for 4-Amino-2-chloro-6-methylpyrimidine-5-carbonitrile


PRMT6-Targeted Epigenetic Drug Discovery

Based on the 26-43 nM IC₅₀ against human PRMT6 [1], this compound is suitable as a starting point for structure-activity relationship (SAR) studies in epigenetic drug discovery programs targeting PRMT6-dependent cancers, including gastric cancer where PRMT6 is overexpressed in 52.6% of cases [2]. The compound's defined substitution pattern allows systematic exploration of modifications at the 2-chloro, 4-amino, and 6-methyl positions while maintaining the 5-carbonitrile hinge-binding motif.

Dual PRMT6/PRMT4 (CARM1) Probe Development

The compound's near-equipotent inhibition of PRMT6 (IC₅₀ = 26 nM) and PRMT4 (IC₅₀ = 22 nM) [1] positions it as a scaffold for developing dual type I PRMT inhibitors. This profile is relevant for investigating cooperative epigenetic regulation in acute myeloid leukemia (AML), where PRMT4 expression is elevated by ≥2-fold in 70% of patients [3].

Kinase Inhibitor Scaffold Optimization (VEGFR-2/EGFR)

Class-level evidence demonstrates that pyrimidine-5-carbonitrile derivatives achieve single-digit nanomolar inhibition of VEGFR-2 (IC₅₀ = 3.60 nM) [4] and EGFR (IC₅₀ = 3.30-65 nM) [5]. 4-Amino-2-chloro-6-methylpyrimidine-5-carbonitrile provides an unsubstituted 2-chloro handle for installing diverse amine or aryl moieties, facilitating focused library synthesis around this validated kinase pharmacophore.

Versatile Intermediate for Parallel Medicinal Chemistry Synthesis

The combination of a nucleophilic 4-amino group and an electrophilic 2-chloro group makes this compound an ideal core scaffold for divergent synthesis. The 2-chloro group can be selectively displaced via SNAr or cross-coupling , while the 5-carbonitrile group remains intact, enabling efficient construction of structurally diverse compound libraries for high-throughput screening campaigns.

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